molecular formula C7H7Cl2NO2 B12624853 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 920490-70-6

3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B12624853
CAS No.: 920490-70-6
M. Wt: 208.04 g/mol
InChI Key: PGEQMLCBUMUTAO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms at the 3 and 5 positions of the pyridine ring.

    Methoxylation: Substitution of a methoxy group at the 4 position.

    Methylation: Addition of a methyl group at the 1 position.

    Cyclization: Formation of the pyridinone ring structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the pyridinone ring.

    Substitution: Replacement of chlorine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution could produce various functionalized pyridinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. Detailed studies are required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxypyridine: Lacks the methyl group at the 1 position.

    4-Methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atoms at the 3 and 5 positions.

    3,5-Dichloro-1-methylpyridin-2(1H)-one: Lacks the methoxy group at the 4 position.

Properties

CAS No.

920490-70-6

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C7H7Cl2NO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3

InChI Key

PGEQMLCBUMUTAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C(C1=O)Cl)OC)Cl

Origin of Product

United States

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